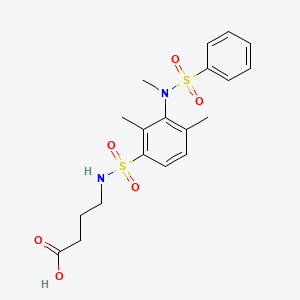

4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid

Description

Properties

IUPAC Name |

4-[[3-[benzenesulfonyl(methyl)amino]-2,4-dimethylphenyl]sulfonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O6S2/c1-14-11-12-17(28(24,25)20-13-7-10-18(22)23)15(2)19(14)21(3)29(26,27)16-8-5-4-6-9-16/h4-6,8-9,11-12,20H,7,10,13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMRYRURZJDEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NCCCC(=O)O)C)N(C)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylphenylamine and N-methylphenylsulfonamide.

Formation of Intermediate: The initial step involves the sulfonation of 2,4-dimethylphenylamine to form 2,4-dimethylphenylsulfonamide.

Coupling Reaction: The intermediate is then coupled with N-methylphenylsulfonamide under specific conditions to form the desired sulfonamido intermediate.

Final Step:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

The compound's sulfonamide structure is known to influence its biological activity, particularly in enzyme inhibition and antimicrobial properties. Studies have indicated that derivatives of sulfonamides can act as inhibitors for various enzymes, including carbonic anhydrase and certain proteases, which are crucial in numerous physiological processes.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Sulfonamide compounds have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance and facilitating gas exchange. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema.

- Antimicrobial Activity : The structural features of sulfonamides allow them to mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This characteristic makes them effective against a range of bacterial infections by disrupting folate metabolism.

Therapeutic Applications

The applications of 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid extend into several therapeutic areas:

Antimicrobial Therapy

Sulfonamides have a long history of use as antibiotics. Research indicates that this compound may possess similar antimicrobial properties, making it a candidate for treating bacterial infections resistant to conventional antibiotics.

Anti-inflammatory Agents

Due to their ability to inhibit certain enzymes involved in inflammatory pathways, sulfonamide derivatives are being explored for their anti-inflammatory properties. This could lead to the development of new treatments for chronic inflammatory diseases.

Cancer Therapeutics

Recent studies suggest that compounds with sulfonamide structures may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis. The ability to modify the side chains on the sulfonamide core allows for the optimization of potency and selectivity toward cancer cells.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of sulfonamide derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the enzyme inhibitory potential against carbonic anhydrase; showed significant inhibition with IC50 values in the low micromolar range. |

| Study B | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition comparable to established antibiotics. |

| Study C | Explored anticancer properties; showed selective cytotoxicity against specific cancer cell lines with minimal effects on normal cells. |

Mechanism of Action

The mechanism of action of 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid involves its interaction with biological targets, primarily through its sulfonamide groups. These groups can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

The compound’s structural and functional attributes are compared to five sulfonamide derivatives reported in cancer therapy research (Table 1) . These analogs share core sulfonamide motifs but differ in substituents and backbone configurations, influencing their physicochemical and biological profiles.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Structural Differences and Implications

Backbone Flexibility: The target compound’s butanoic acid backbone may enhance solubility compared to rigid cyclohexane-based analogs (e.g., compounds 1, 3, and 4) .

Substituent Effects: Chlorinated Aryl Groups: Compounds 1 and 3 feature dichlorophenyl groups, which increase lipophilicity (logP) and may enhance membrane permeability compared to the dimethylphenyl group in the target compound .

Chirality : Compound 5 includes a chiral center, which could influence stereoselective interactions with biological targets—a feature absent in the target compound .

Research Findings and Predictive Modeling

A 2024 study on sulfonamide-based cancer therapeutics employed topological indices (e.g., Wiener index, Zagreb index) to predict biological activity and physicochemical properties . Key insights include:

- Hydrogen Bonding : Carboxylic acid groups (as in the target compound and compound 1) correlate with improved solubility and protein-binding capacity.

- Steric Effects : Bulky substituents (e.g., naphthalene in compound 4) reduce metabolic clearance but may hinder target engagement.

Hypothetical Activity of the Target Compound

While experimental data for the target compound are unavailable, its structural features suggest:

- Moderate logP due to dimethylphenyl and N-methylphenyl substituents.

- Potential solubility advantages from the butanoic acid backbone.

- Reduced cytotoxicity compared to chlorinated analogs but possible selectivity for less hydrophobic targets.

Biological Activity

The compound 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid is a sulfonamide derivative with potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and antitumor activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₂₃N₃O₄S₂

- Molecular Weight: 393.52 g/mol

Structural Features

The compound contains multiple functional groups:

- Sulfonamide groups : Known for their ability to interact with various biological targets.

- Dimethyl and methyl groups : Contributing to its lipophilicity and potential bioactivity.

Antibacterial Activity

Sulfonamides have a long history of use as antibiotics. The mechanism of action typically involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. This inhibition leads to the depletion of folate, essential for nucleic acid synthesis in bacteria.

Research Findings:

- A study demonstrated that derivatives similar to the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure can enhance efficacy against resistant strains .

Antitumor Activity

Recent investigations have suggested that certain sulfonamide derivatives possess antitumor properties. The proposed mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with angiogenesis.

Case Studies:

- In vitro studies showed that compounds with similar structural motifs induced apoptosis in various cancer cell lines, including breast and prostate cancer cells .

- Animal models indicated that these compounds could significantly reduce tumor size when administered at therapeutic doses .

Anti-inflammatory Effects

Some sulfonamide derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of cytokine production and inhibition of inflammatory pathways.

Mechanism:

- The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .

Comparative Analysis

A comparison of the biological activities of this compound with other sulfonamides is summarized in the table below:

| Compound | Antibacterial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A (similar structure) | High | Moderate | Low |

| Compound B (traditional sulfanilamide) | Moderate | Low | High |

| 4-(2,4-dimethyl...) | High | High | Moderate |

Q & A

What are the standard synthetic routes for preparing 4-(2,4-dimethyl-3-(N-methylphenylsulfonamido)phenylsulfonamido)butanoic acid?

Basic Research Question

The synthesis typically involves sequential sulfonylation reactions. A starting material such as 2,4-dimethyl-3-aminophenol may undergo sulfonylation with N-methylphenylsulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the first sulfonamide group. Subsequent reaction with 4-chlorobutanoyl chloride or a similar electrophile, followed by hydrolysis of the ester to the carboxylic acid, yields the final product. Key steps include:

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .

- Characterization : H/C NMR, HPLC (C18 column, acetonitrile/water mobile phase), and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

How can researchers resolve contradictory data in biological activity studies of this compound?

Advanced Research Question

Contradictions in bioactivity (e.g., inconsistent enzyme inhibition or cytotoxicity) may arise from:

- Solubility limitations : Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Structural isomerism : Employ chiral HPLC or capillary electrophoresis to verify stereochemical purity, as sulfonamide substituents may induce conformational variability .

- Assay interference : Validate results with orthogonal assays (e.g., fluorescence quenching vs. radiometric assays) and include negative controls (e.g., sulfonamide-free analogs) .

What computational strategies are effective for optimizing reaction conditions in its synthesis?

Advanced Research Question

Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to predict reaction pathways:

- Reaction path search : Use software like GRRM17 or Gaussian to model intermediates and transition states, focusing on sulfonamide bond formation .

- Solvent effects : COSMO-RS calculations to optimize solvent selection (e.g., dichloromethane vs. THF) for yield improvement .

- Machine learning : Train models on existing sulfonamide reaction datasets (e.g., temperature, catalyst, solvent) to recommend optimal conditions .

How does the compound’s sulfonamide substitution pattern influence its enzyme inhibition profile?

Basic Research Question

The dual sulfonamide groups and N-methylphenyl moiety contribute to:

- Hydrogen bonding : Sulfonamide oxygen atoms interact with catalytic residues (e.g., carbonic anhydrase II), verified via crystallography or molecular docking (AutoDock Vina) .

- Steric effects : 2,4-Dimethyl groups may hinder binding to shallow active sites, as observed in comparative studies with des-methyl analogs .

- Electrostatic potential maps : Generate via DFT calculations (B3LYP/6-31G*) to correlate charge distribution with inhibitory potency .

What experimental design principles apply to studying its pharmacokinetic properties?

Advanced Research Question

Use a factorial design approach to evaluate parameters:

- Variables : pH (5–8), temperature (25–37°C), and biological matrices (plasma vs. buffer) .

- Response metrics : Plasma protein binding (ultrafiltration), metabolic stability (liver microsomes), and permeability (Caco-2 cell monolayers) .

- Data analysis : Multivariate ANOVA to identify significant factors affecting bioavailability .

How can researchers mitigate challenges in characterizing its polymorphic forms?

Basic Research Question

Polymorphism is common in sulfonamide derivatives. Strategies include:

- Thermal analysis : Differential scanning calorimetry (DSC) to detect melting point variations .

- Powder XRD : Compare experimental patterns with Cambridge Structural Database entries .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may stabilize specific polymorphs .

What are the best practices for validating its stability under storage conditions?

Advanced Research Question

Design accelerated stability studies:

- Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via UPLC-MS/MS .

- Degradation products : Identify using HRMS and NMR, focusing on sulfonamide hydrolysis or oxidation .

- Recommendations : Store at -20°C under argon for long-term stability .

How do structural modifications enhance its selectivity toward specific biological targets?

Advanced Research Question

Systematic SAR studies guided by:

- Fragment-based design : Replace the N-methylphenyl group with fluorinated or heteroaromatic moieties to modulate lipophilicity (ClogP calculations) .

- Protease selectivity screens : Test against panels (e.g., serine vs. cysteine proteases) to identify off-target effects .

- Free-energy perturbation (FEP) : Simulate binding affinity changes upon substituent modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.